

Introduction: The Quinoline Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name:	<i>2-Chloro-3-chloromethyl-6-methoxyquinoline</i>
CAS No.:	948291-11-0
Cat. No.:	B3389951

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The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of various functional groups on the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, **2-Chloro-3-chloromethyl-6-methoxyquinoline**, incorporates several key pharmacophoric features: a chloro group at the 2-position, a reactive chloromethyl group at the 3-position, and a methoxy group at the 6-position. These substituents are expected to modulate the compound's reactivity, lipophilicity, and potential for interaction with biological macromolecules.[4]

Physicochemical Properties and Identification

While the exact physicochemical properties of **2-Chloro-3-chloromethyl-6-methoxyquinoline** have not been experimentally determined and reported in public databases, we can infer its characteristics from closely related analogs.

Property	Predicted Value/Information	Source/Analogy
CAS Number	Not assigned.	N/A
Molecular Formula	C ₁₁ H ₉ Cl ₂ NO	Based on structure
Molecular Weight	242.10 g/mol	Based on structure
Appearance	Likely a solid at room temperature.	Analogy to related quinolines.
Solubility	Expected to be soluble in organic solvents like DMF, and chlorinated solvents.[5]	General solubility of similar heterocyclic compounds.

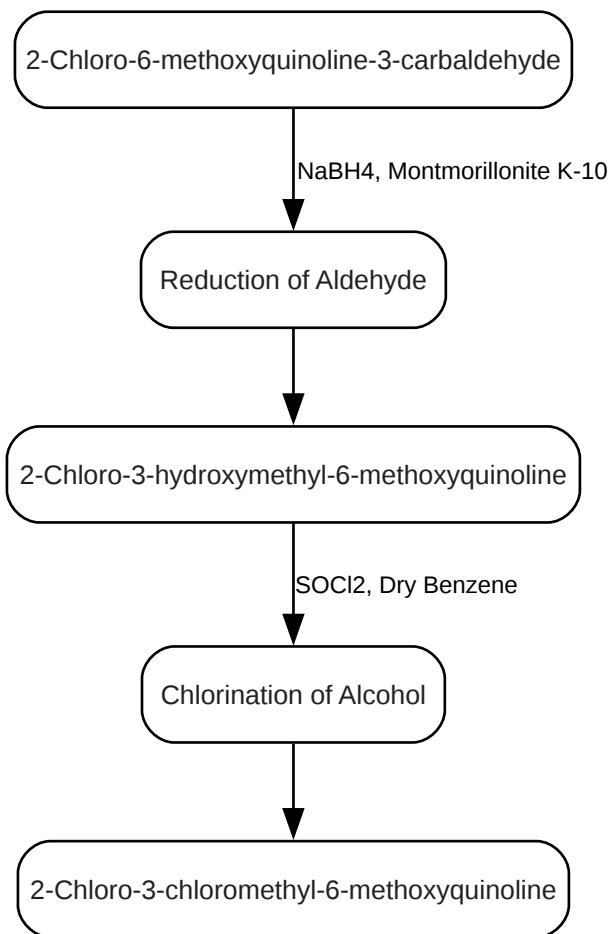
Closely Related Compounds with Assigned CAS Numbers:

Compound Name	CAS Number	Molecular Formula
2-chloro-3-(chloromethyl)-7-methoxyquinoline	73863-49-7	C ₁₁ H ₉ Cl ₂ NO[6]
2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline	887581-15-9	C ₁₂ H ₁₁ Cl ₂ NO[7]
2-Chloro-6-methoxyquinoline-3-carbaldehyde	73568-29-3	C ₁₁ H ₈ ClNO ₂ [8][9]
2-Chloro-3-(chloromethyl)quinoline	Not specified, but safety data exists.	C ₁₀ H ₇ Cl ₂ N[10]

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of **2-Chloro-3-chloromethyl-6-methoxyquinoline** can be conceptualized starting from a readily available precursor, 2-Chloro-6-methoxyquinoline-3-carbaldehyde. This multi-step synthesis involves the reduction of the aldehyde followed by chlorination.

Synthetic Workflow



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Caption: Proposed synthetic pathway for **2-Chloro-3-chloromethyl-6-methoxyquinoline**.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-hydroxymethyl-6-methoxyquinoline

This protocol is adapted from the synthesis of the 8-methoxy analog.^[11]

- Reactants: 2-Chloro-6-methoxyquinoline-3-carbaldehyde, Sodium borohydride (NaBH₄), and Montmorillonite K-10 (catalyst).
- Procedure:

- In a beaker, combine 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1 mmol) and sodium borohydride (1 mmol).
- Add a catalytic amount of Montmorillonite K-10.
- Irradiate the mixture at 500 W for approximately 5 minutes.
- After cooling, dissolve the product in ethyl acetate.
- Filter the mixture to remove the solid residue.
- Purify the filtrate using column chromatography on silica gel, with an ethyl acetate/petroleum ether eluent system.
- Evaporate the solvent and recrystallize the residue from chloroform to obtain colorless crystals of 2-Chloro-3-hydroxymethyl-6-methoxyquinoline.[11]

Step 2: Synthesis of **2-Chloro-3-chloromethyl-6-methoxyquinoline**

This procedure is based on the synthesis of 2-chloro-3-(chloromethyl)-6-methylquinoline.[12]

- Reactants: 2-Chloro-3-hydroxymethyl-6-methoxyquinoline, Thionyl chloride (SOCl₂), Dry benzene.
- Procedure:
 - Dissolve 2-Chloro-3-hydroxymethyl-6-methoxyquinoline (0.01 mol) in dry benzene (30 mL).
 - Add thionyl chloride (0.013 mol) to the solution.
 - Reflux the mixture for 5 hours.
 - After the reaction is complete, remove the solvent under reduced pressure.
 - Dissolve the residue in ether and wash with a 10% sodium bicarbonate solution, followed by two washes with water.

- Dry the organic layer over sodium sulfate and evaporate the solvent to yield **2-Chloro-3-chloromethyl-6-methoxyquinoline**.[\[12\]](#)

Potential Applications in Drug Development

The structural motifs present in **2-Chloro-3-chloromethyl-6-methoxyquinoline** suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

As a Building Block for Bioactive Molecules

The reactive chloromethyl group at the 3-position is a key feature, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and build more complex molecular architectures.[\[12\]](#) This makes the compound a valuable starting material for creating libraries of novel quinoline derivatives for high-throughput screening.

Potential as an Anticancer and Anti-inflammatory Agent

The 2-chloro-3-formyl-6-methoxyquinoline precursor is utilized in the development of anticancer and anti-inflammatory agents.[\[8\]](#) It is plausible that derivatives of **2-Chloro-3-chloromethyl-6-methoxyquinoline** could also exhibit similar biological activities. The chloro and methoxy groups can engage in various intermolecular interactions, such as hydrogen bonding and halogen bonding, with protein targets.[\[4\]](#)

Safety and Handling

Given the presence of a reactive chloromethyl group and the general toxicity profile of related chlorinated organic compounds, **2-Chloro-3-chloromethyl-6-methoxyquinoline** should be handled with appropriate safety precautions.

Hazard Identification (based on 2-Chloro-3-(chloromethyl)quinoline):[\[10\]](#)

- Acute Toxicity: Harmful if swallowed.
- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
- Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:[\[5\]](#)[\[10\]](#)[\[13\]](#)

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust, fumes, or vapors.
- Prevent contact with skin and eyes.
- In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-Chloro-3-chloromethyl-6-methoxyquinoline represents a promising, albeit not yet fully characterized, chemical entity for the advancement of drug discovery programs. Its synthesis is achievable through established chemical transformations, and its reactive nature opens up a multitude of possibilities for the creation of novel and diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted to explore their full therapeutic potential.

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